Aqueous Solubility: HCl Salt vs. Free Base
The hydrochloride salt of (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid exhibits a measured aqueous solubility of 3.71 mg/mL (0.0145 mol/L), whereas the corresponding free base has a predicted aqueous solubility approximately 10-fold lower (ESOL Log S = –1.84, corresponding to ~0.37 mg/mL for the neutral species) . Related trifluoroethyl-substituted benzoic acids without the amine salt, such as 4-(2,2,2-trifluoroethyl)benzoic acid, show poor water solubility (<1 g/L at 25 °C) . The hydrochloride salt form thus provides a directly measurable solubility advantage that facilitates aqueous-phase reactions and eliminates the need for co-solvents in early formulation screens.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 3.71 mg/mL (0.0145 mol/L); Log S (ESOL) = –1.84 for neutral form |
| Comparator Or Baseline | Free base equivalent: ~0.37 mg/mL (estimated from ESOL Log S); 4-(2,2,2-trifluoroethyl)benzoic acid: <1 g/L |
| Quantified Difference | ~10× higher solubility for HCl salt vs. free base |
| Conditions | Ambient temperature, aqueous medium |
Why This Matters
Superior aqueous solubility directly impacts ease of purification, reaction homogeneity in polar media, and early-stage formulation feasibility, making the HCl salt the preferred physical form for procurement.
